- Preparation of 2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide derivatives as nitrosation reagents for nitrosation of amines, alcohols, and thiols, World Intellectual Property Organization, , ,
Cas no 924-16-3 (N-Nitrosodibutylamine)
N-nitrosodibutylamine (n-nitroso-di-n-butylamine) is a kind of nitrosamine rich in drinking water
N-Nitrosodibutylamine structure
N-Nitrosodibutylamine Properties
Names and Identifiers
-
- 1-Butanamine,N-butyl-N-nitroso-
- N-Nitrosodibutylamine
- Additional VOC’s by Method 8260B
- Method 8270B - Nitrosamines Mix
- N,N-dibutylnitrous amide
- N-NITROSO-DI-N- BUTYLAMINE
- N-Nitroso-di-n-butyl
- N-Nitrosodi-n-butylamine
- N-Nitrosodi-n-butylamine solution
- 7-Nitro-1H-indazole
- N-Dibutylnitrosamine
- NDBA
- NSC 6830
- Nitrosodibutylamine
- Dibutylamine, N-nitroso- (6CI, 7CI, 8CI)
- N-Butyl-N-nitroso-1-butanamine (ACI)
- Di-n-butylnitrosamine
- Dibutylnitrosamine
- N,N-Di-n-butylnitrosamine
- N,N-Dibutylnitrosamine
- N-Nitroso-N-di-n-butylamine
- N-Nitroso-di-n-butylamine
- NNitrosodinbutylamine
- Butylamine, N-nitrosodi-
- AKOS015902563
- HSDB 5107
- BRN 1760378
- N-NITROSODI-N-BUTYLAMINE [IARC]
- Dinbutylnitrosamine
- MS-22887
- N-Di-N-butylnitrosamine
- NCGC00248027-01
- Dinbutylnitrosamin
- N-Nitroso-di-n-butylamine 10 microg/mL in Methanol
- CHEMBL354920
- Butylamine, Nnitrosodi
- 4-04-00-03389 (Beilstein Handbook Reference)
- NSC6830
- dibutylamine, N-nitroso
- CHEBI:82356
- EINECS 213-101-1
- NS00000642
- CS-0128596
- NNitrosodibutylamine
- butylamine, N-nitrosodi
- N,N-DIBUTYLNITROSOAMINE [HSDB]
- Di-n-butylnitrosamin [German]
- N,N-Dibutylnitrosoamine
- HY-131113
- N-Nitroso-di-n-butylamine 1000 microg/mL in Methanol
- 1-Butanamine, N-butyl-N-nitroso-
- N-Butyl-N-nitroso-1-butanamine
- Tox21_202334
- N,NDinbutylnitrosamine
- UNII-8K8942WN31
- NButylNnitroso1butamine
- RCRA waste number U172
- WLN: ONN4&4
- RCRA waste no. U172
- CAS-924-16-3
- 924-16-3
- NCGC00259883-01
- 1Butanamine, NbutylNnitroso
- N-Nitroso-N-di-n-butylamine 0.1 mg/ml in Methanol
- 8K8942WN31
- NSC-6830
- Z1255485634
- DTXSID2021026
- EN300-7475958
- N-NITROSODI-N-BUTYLAMINE (IARC)
- NButylNnitroso1butaneamine
- N-Nitrosodi-n-butylamine, analytical standard
- N-Butyl-N-nitroso-1-butamine
- N-Nitrosodi-(n-butyl)amine
- N-Nitroso-N-di-n-butylamine 1.0 mg/ml in Methanol
- N,NDibutylnitrosoamine
- N-di-n-Butylnitrosoamine
- D91692
- SCHEMBL606730
- NCGC00248027-02
- Q22138402
- DB-057301
- 1,1-Dibutyl-2-oxohydrazine #
- Tox21_300425
- DTXCID101026
- NCGC00254330-01
- Nitrosodi-N-butylamine
- N0375
- Dibutylnitrosoamine
- N-NITROSODIBUTYLAMINE [USP-RS]
- dibutyl(nitroso)amine
- CCRIS 217
- Dibutylamine, N-nitroso-
- N-Butyl-N-nitroso-1-butaneamine
- N-butyl-N-nitrosobutan-1-amine
- Di-N-butylnitrosamin
- DBNA
- Di-N-butylnitrosoamine
- C19277
- dibutyl-nitroso-amine
- n-butyl-n-nitrosobutanamine
- N-NITROSODIBUTYLAMINE (USP-RS)
- N-NITROSODI-N-BUTYLAMINE
- +Expand
-
- MFCD00013892
- YGJHZCLPZAZIHH-UHFFFAOYSA-N
- 1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3
- O=NN(CCCC)CCCC
Computed Properties
- 158.14200
- 0
- 1
- 7
- 158.142
- 11
- 88.1
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 32.7A^2
Experimental Properties
- 2.57000
- 32.67000
- 1.4485 (589.3 nm 20 ºC)
- 237°C(lit.)
- <25 ºC
- 105.3±18.7 ºC,
- 2000 μg/mL in methylene chloride
- 0.9 g/mL(lit.)
N-Nitrosodibutylamine Security Information
- GHS07 GHS08
- EJ4025000
- 2
- 6.1(b)
- 45-36/37-24/25-23-53
- III
- R22
- Xn
- UN 2810
- H302-H351
- P281
- warning
- room temp
- III
- 22-40
- Warning
- 6.1(b)
N-Nitrosodibutylamine Customs Data
- 2928000090
-
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
N-Nitrosodibutylamine Price
N-Nitrosodibutylamine Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ; rt
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Poly(vinylpyrrolidone) (cross-linked, oxidized, reaction products with N2O4) Solvents: Dichloromethane ; 2 min, rt
Reference
- Selective N-nitrosation of amines, N-alkylamides, and N-alkylureas by N2O4 supported on cross-linked polyvinylpyrrolidone (PVP-N2O4)Synthesis, 2003, (10), 1591-1597,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite Solvents: Dichloromethane ; rt; 1 - 12 h, rt
Reference
- Synthesis and Characterization of Secondary Nitrosamines from Secondary Amines Using Sodium Nitrite and p-Toluenesulfonic AcidChemistry - An Asian Journal, 2015, 10(3), 674-678,
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrochloric acid , 1H-Imidazolium, 1-methyl-3-[4-(nitrooxy)butyl]-, chloride (1:1) Solvents: Water ; 0 °C; 60 min, rt
Reference
- Ionic liquid 1-(4-nitritobutyl)-3-methylimidazolium chloride as a new reagent for the efficient N-nitrosation of secondary amines under mild conditionsMonatshefte fuer Chemie, 2012, 143(3), 467-470,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: 2-Nitropropane , Oxygen Catalysts: 4-(4-Fluorophenyl)-1,2-naphthalenedione ; 12 h, 80 °C
Reference
- Substrate Promiscuity of ortho-Naphthoquinone Catalyst: Catalytic Aerobic Amine Oxidation Protocols to Deaminative Cross-Coupling and N-NitrosationACS Catalysis, 2019, 9(10), 9216-9221,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Nitromethane , tert-Butyl hydroperoxide Catalysts: Potassium iodide Solvents: Nitromethane , Water ; 6 h, 80 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Reference
- Iodide-Catalyzed Synthesis of N-Nitrosamines via C-N Cleavage of NitromethaneJournal of Organic Chemistry, 2013, 78(22), 11366-11372,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium iodide , Potassium selenocyanate Solvents: Water ; 12 h, 80 °C
Reference
- Catalytic Aerobic N-Nitrosation by Secondary Nitroalkanes in Water: A Tandem Diazotization of Aryl Amines and Azo CouplingOrganic Letters, 2023, 25(2), 449-453,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Hydrochloric acid , 1-Butyl-3-methylimidazolium nitrate Solvents: Water ; 5 °C; 30 min, 5 - 25 °C
Reference
- 1-butyl-3-methylimidazolium nitrite as a reagent for the efficient N-nitrosation of secondary aminesJournal of the Iranian Chemical Society, 2011, 8(3), 857-861,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Tetrabutylammonium tetrafluoroborate , Potassium nitrite Solvents: Dichloromethane ; 4 h, rt
Reference
- The Use of Potassium/Sodium Nitrite as a Nitrosating Agent in the Electrooxidative N-Nitrosation of Secondary AminesEuropean Journal of Organic Chemistry, 2021, 2021(22), 3289-3293,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Formaldehyde , Fuming nitric acid ; 0 °C; 0 °C → 25 °C; 1 h, 25 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Reference
- A combined experimental and DFT mechanistic study for the unexpected nitrosolysis of N-hydroxymethyldialkylamines in fuming nitric acidRSC Advances, 2018, 8(34), 19310-19316,
Synthetic Circuit 19
Synthetic Circuit 20
N-Nitrosodibutylamine Raw materials
N-Nitrosodibutylamine Preparation Products
N-Nitrosodibutylamine Suppliers
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier
(CAS:924-16-3)
XU NV SHI
15221998634
1986399151@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:924-16-3)
A LA DING
anhua.mao@aladdin-e.com
BEI JING XIN HENG YAN Technology Co., Ltd.
Audited Supplier
(CAS:924-16-3)
WANG JING LI
13426091577
ws@hibio-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:924-16-3)
TANG SI LEI
15026964105
2881489226@qq.com
N-Nitrosodibutylamine Related Literature
-
Haruka Takeuchi,Hiroaki Tanaka,Long D. Nghiem,Takahiro Fujioka Environ. Sci.: Water Res. Technol. 2018 4 493
-
2. Source characterization and removal of N-nitrosamine precursors during activated sludge treatmentXiaolu Zhang,Daekyun Kim,David L. Freedman,Tanju Karanfil Environ. Sci.: Water Res. Technol. 2020 6 2432
-
Xiaofang Zeng,Weidong Bai,Yanping Xian,Hao Dong,Donghui Luo Anal. Methods 2016 8 5248
-
Jieyu Wu,Rongfa Guan,Haizhi Huang,Zhenfeng Liu,Haitao Shen,Qile Xia Food Funct. 2019 10 625
-
Wenbiao Jin,Jin Zhou,Baiyang Chen,Xiaoshan Zhu,Chongwei Cui J. Environ. Monit. 2012 14 2990
-
Lorenza Schettino,Juan L. Benedé,Alberto Chisvert RSC Adv. 2023 13 2963
-
Arnaud Djintchui Ngongang,Sung Vo Duy,Sébastien Sauvé Anal. Methods 2015 7 5748
-
Maria José Farré,Sara Insa,Aaron Lamb,Cristian Cojocariu,Wolfgang Gernjak Environ. Sci.: Water Res. Technol. 2020 6 210
-
T. G. Alliston,G. B. Cox,R. S. Kirk Analyst 1972 97 915
-
Yu Zhang,Po Zou,Yingbin Han,Yongliang Geng,Jun Luo,Baojing Zhou RSC Adv. 2018 8 19310
924-16-3 (N-Nitrosodibutylamine) Related Products
- 20917-49-1(Azocine,octahydro-1-nitroso-)
- 621-64-7(1-Propanamine,N-nitroso-N-propyl-)
- 13256-06-9(1-Pentanamine,N-nitroso-N-pentyl-)
- 13256-07-0(1-Pentanamine,N-methyl-N-nitroso-)
- 100-75-4(Piperidine, 1-nitroso-)
- 25413-61-0(1-Propanamine,N-ethyl-N-nitroso-)
- 4549-44-4(1-Butanamine,N-ethyl-N-nitroso-)
- 6949-28-6(1-Hexanamine,N-hexyl-N-nitroso-)
- 7068-83-9(1-Butanamine,N-methyl-N-nitroso-)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:924-16-3)N-Nitrosodibutylamine
99%
25ml
263.0